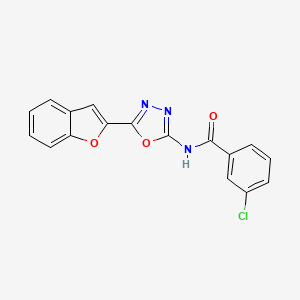![molecular formula C10H9N3O B2493276 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one CAS No. 612064-76-3](/img/structure/B2493276.png)
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives involves multicomponent reactions, using cyclohexan-1,4-dione, 5-amino-4-(2-arylhydrazono)-4H-pyrazol-3-ol derivatives, and aromatic aldehydes. This approach yields compounds with potential anti-tumor activities and kinase inhibition properties. These compounds are synthesized to target specific kinases, showing promise as anticancer agents due to their high antiproliferative activity and ability to inhibit c-Met kinase and Pim-1 kinase (Mahmoud, Alsharif, & Mohareb, 2020).
Molecular Structure Analysis
The molecular structure of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives is characterized by the presence of substituents through the aryl ring and the thiophene moiety. These structural variations afford compounds with significant antiproliferative activities, demonstrating the impact of molecular architecture on biological activity. The structural elucidation of these compounds is critical for understanding their mechanism of action and for the design of more potent derivatives (Mahmoud et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives involves their ability to undergo further heterocyclization reactions. These reactions are essential for the synthesis of compounds with varied pharmacological activities. The chemical properties of these derivatives, such as their reactivity towards different reagents and conditions, play a crucial role in the synthesis of compounds with desired biological activities (Mahmoud et al., 2020).
Scientific Research Applications
Synthesis Techniques
- Microwave-Assisted Multicomponent Reactions : The compound has been synthesized using controlled microwave heating, a method demonstrating its regioselectivity in reactions with 5-aminopyrazole derivatives and cyclic 1,3-dicarbonyl compounds (Sadek et al., 2012).
- Environment-Friendly Synthesis : A regioselective and eco-friendly synthetic strategy has been described for synthesizing various derivatives of this compound, highlighting its compatibility with sustainable chemistry practices (Das et al., 2022).
Biological and Medicinal Applications
- Antiproliferative Agents and Kinase Inhibitors : This compound has been evaluated for its potential as an antiproliferative agent and Pim-1 kinase inhibitor, showing promise in cancer treatment (Mohareb et al., 2017).
- Xanthine Oxidase Inhibitory Activity : Some derivatives of this compound exhibit significant activity against xanthine oxidase, a key enzyme in the metabolic pathway for purines, suggesting its potential in treating diseases like gout (Kumar et al., 2014).
- Inhibition of Topoisomerase II : Dihydropyrazolo[1,5-c]quinazolines, including this compound, have been synthesized as inhibitors of human topoisomerase II, showing antiproliferative activity against glioma cells, which is significant in the context of cancer research (Kaur et al., 2018).
Chemical and Catalytic Properties
- Copper-Catalyzed Synthesis : A novel methodology involving copper chloride catalysis has been developed for preparing this compound, demonstrating its potential in synthetic chemistry and drug development (Guo et al., 2014).
- DNA Gyrase Inhibition : A derivative of this compound acts as a catalytic inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication, highlighting its potential in developing new antibacterial agents (Aguirre et al., 2020).
properties
IUPAC Name |
8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-9-3-1-2-8-7(9)6-11-10-4-5-12-13(8)10/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQKQLTGHGAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=CC=NN23)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)


![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)


![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)


![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)


![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)
